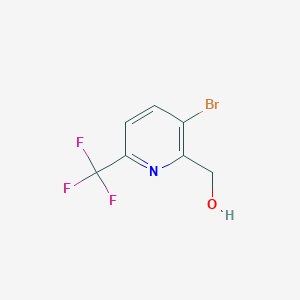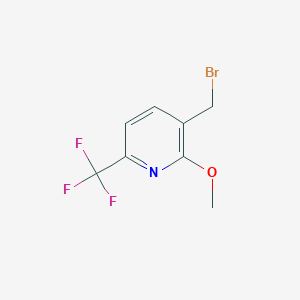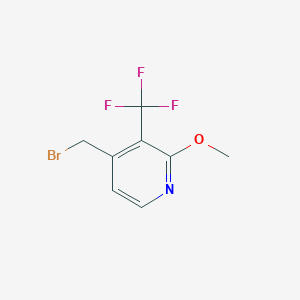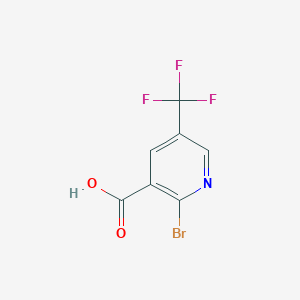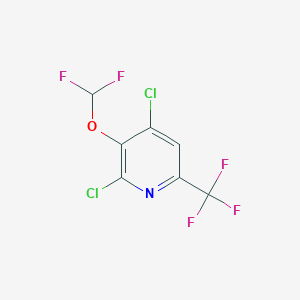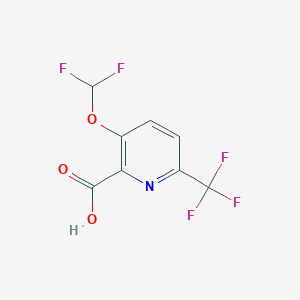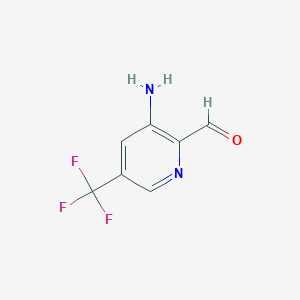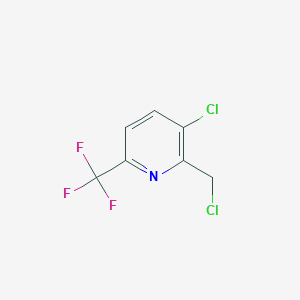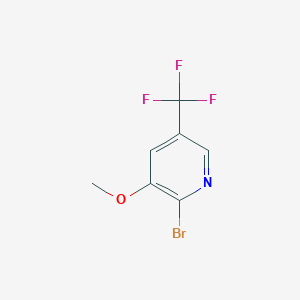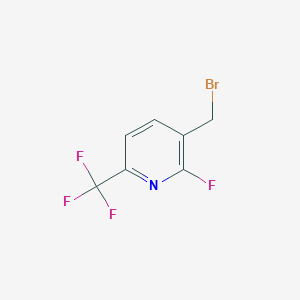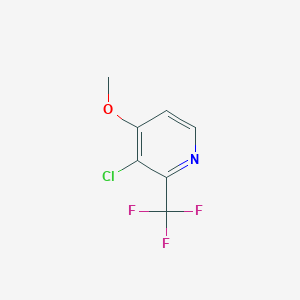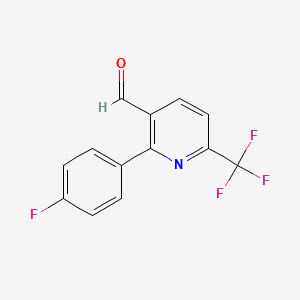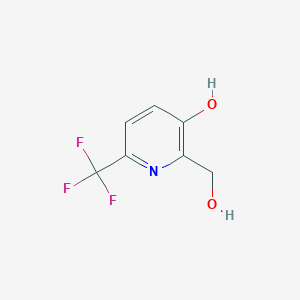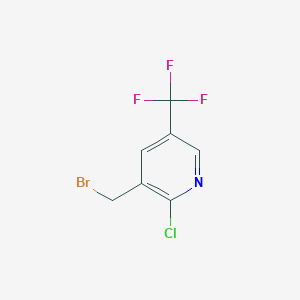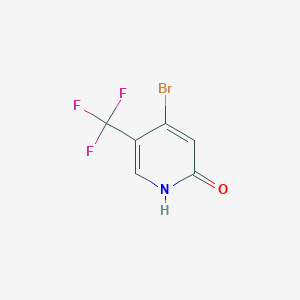
4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine are typically characterized by regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine are influenced by the unique physicochemical properties of fluorine (van der Waals radius, 1.47 Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20 Å) but the atom with the largest electronegativity (3.98) .Applications De Recherche Scientifique
-
Drug Design
- Summary of Application : 2-Hydroxy-5-(trifluoromethyl)pyridine and its derivatives are important ingredients for the development of new drugs .
- Methods of Application : These compounds are generally used as building blocks in the synthesis of new drug molecules .
- Results or Outcomes : The use of these compounds in drug design has resulted in the development of new pharmaceutical compounds .
-
Molecular Recognition
- Summary of Application : 2-Hydroxy-5-(trifluoromethyl)pyridine and its derivatives are used in molecular recognition processes .
- Methods of Application : These compounds are generally used as ligands in molecular recognition processes .
- Results or Outcomes : The use of these compounds in molecular recognition has resulted in more efficient and selective recognition processes .
-
Natural Product Synthesis
- Summary of Application : 2-Hydroxy-5-(trifluoromethyl)pyridine and its derivatives are used in the synthesis of natural products .
- Methods of Application : These compounds are generally used as building blocks in the synthesis of natural product molecules .
- Results or Outcomes : The use of these compounds in natural product synthesis has resulted in the efficient synthesis of various natural products .
-
Synthesis of Metal-Organic Frameworks (MOFs)
- Summary of Application : TFMP derivatives are used in the synthesis of metal-organic frameworks (MOFs), which are a class of compounds consisting of metal ions or clusters coordinated to organic ligands .
- Methods of Application : These compounds are generally used as ligands in the synthesis of MOFs .
- Results or Outcomes : The use of these compounds in MOF synthesis has resulted in the efficient synthesis of various MOFs .
-
Preparation of (trifluoromethyl)pyridyllithiums
- Summary of Application : TFMP derivatives are used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
- Methods of Application : These compounds are generally used as reactants in the metalation reaction .
- Results or Outcomes : The use of these compounds in the preparation of (trifluoromethyl)pyridyllithiums has resulted in the efficient synthesis of these compounds .
-
Synthesis of Methiodide Salts
- Summary of Application : TFMP derivatives are used in the synthesis of methiodide salts .
- Methods of Application : These compounds are generally used as reactants in the synthesis of methiodide salts .
- Results or Outcomes : The use of these compounds in the synthesis of methiodide salts has resulted in the efficient synthesis of these salts .
-
Synthesis of Fluorinated Organic Chemicals
- Summary of Application : TFMP derivatives have been used in the development of organic compounds containing fluorine . These fluorinated organic chemicals have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Methods of Application : These compounds are generally used as reactants in the synthesis of fluorinated organic chemicals .
- Results or Outcomes : The use of these compounds in the synthesis of fluorinated organic chemicals has resulted in the development of various fluorinated compounds .
-
Synthesis of Pesticides
- Summary of Application : TFMP derivatives have been used in the synthesis of pesticides . More than 50% of the pesticides launched in the last two decades have been fluorinated .
- Methods of Application : These compounds are generally used as reactants in the synthesis of pesticides .
- Results or Outcomes : The use of these compounds in the synthesis of pesticides has resulted in the development of various effective pesticides .
-
Synthesis of Trifluoromethylpyridyllithiums
- Summary of Application : TFMP derivatives have been used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
- Methods of Application : These compounds are generally used as reactants in the metalation reaction .
- Results or Outcomes : The use of these compounds in the preparation of (trifluoromethyl)pyridyllithiums has resulted in the efficient synthesis of these compounds .
Safety And Hazards
The safety data sheet for 2-Bromo-5-(trifluoromethyl)pyridine, a similar compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Orientations Futures
It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZLGVPGAFSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(trifluoromethyl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



